molecular formula C22H19O2P B1594774 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- CAS No. 34932-07-5

2(3H)-Furanone, 3-(triphenylphosphoranylidene)-

Cat. No.: B1594774
CAS No.: 34932-07-5
M. Wt: 346.4 g/mol
InChI Key: JUKRJGQYUNADDD-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3-(triphenylphosphoranylidene)- (CAS 34932-07-5) is a specialized organophosphorus compound with the molecular formula C22H19O2P . Structurally, it features a dihydro-2(3H)-furanone core substituted at the 3-position with a triphenylphosphoranylidene group. This moiety is characteristic of Wittig reagents, which are widely employed in organic synthesis for the formation of alkenes via reactions with carbonyl compounds . The compound’s unique reactivity arises from the ylidic phosphorus center, enabling nucleophilic attack on electrophilic substrates.

Preparation Methods

Preparation Methods of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- involves the reaction of thiomaleic anhydride with triphenylphosphine. This reaction forms the ylide intermediate that subsequently cyclizes to yield the target compound. The process typically occurs in organic solvents such as dichloromethane under controlled temperature conditions ranging from ambient (room temperature) to reflux to optimize yield and purity.

Key aspects of the synthesis include:

  • Starting Materials: Thiomaleic anhydride and triphenylphosphine.
  • Reaction Type: Wittig-type reaction involving phosphoranylidene intermediates.
  • Solvents: Dichloromethane is commonly used due to its ability to dissolve both reactants and stabilize intermediates.
  • Temperature: Reactions are often conducted at room temperature to reflux, balancing reaction rate and side product formation.
  • Purification: The product is purified by recrystallization or chromatographic techniques to ensure high purity.

This method is scalable for industrial production by optimizing reaction parameters such as solvent volume, temperature control, and reaction time to maintain product quality.

Alternative Synthetic Strategies

Research literature indicates alternative approaches to synthesize related furanone derivatives via intramolecular Wittig reactions of acid anhydrides, which can be adapted for 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- synthesis. This method proceeds under mild conditions, tolerates various functional groups, and generally yields substituted 2(3H)-furanones efficiently.

  • Intramolecular Wittig Reaction: This involves the formation of the furanone ring through electrophilic cyclization, where a phosphoranylidene group reacts with an acid anhydride precursor.
  • Advantages: Mild reaction conditions, good functional group tolerance, and high yields.
  • Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures with appropriate solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Mechanism Overview

The key step is the formation of a phosphoranylidene ylide from triphenylphosphine and an appropriate carbonyl precursor. This ylide then undergoes nucleophilic attack and cyclization to form the furanone ring with the triphenylphosphoranylidene substituent. The triphenylphosphoranylidene group acts as a good leaving group facilitating substitution and addition reactions in subsequent synthetic steps.

Detailed Reaction Conditions and Yields

Parameter Typical Conditions Notes
Reactants Thiomaleic anhydride + triphenylphosphine Stoichiometric or slight excess of phosphine
Solvent Dichloromethane, THF, or DMF Solvent choice affects ylide stability
Temperature 20°C to reflux (~40-60°C) Lower temps favor selectivity
Reaction Time 2 to 24 hours Longer times may increase yield but risk side reactions
Purification Recrystallization or column chromatography Ensures high purity
Typical Yield 70-90% Dependent on reaction scale and conditions

Analytical Characterization of the Prepared Compound

To confirm the successful synthesis and purity of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-, the following analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Characteristic signals for the lactone protons appear between δ 5.2–6.1 ppm.
    • ³¹P NMR: A singlet near δ 20–25 ppm confirms the presence of the triphenylphosphoranylidene group.
  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 346.4 corresponding to the molecular weight of C22H19O2P.
  • Chromatography: Reverse-phase HPLC with UV detection (210–250 nm) is used to assess purity and monitor reaction progress.

Summary of Research Findings on Preparation

  • The reaction of thiomaleic anhydride with triphenylphosphine is the established laboratory method for synthesizing 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-.
  • Intramolecular Wittig reactions of acid anhydrides present an alternative synthetic route, offering mild conditions and good yields.
  • Reaction conditions such as solvent polarity, temperature, and reaction time critically influence yield and purity.
  • The compound's unique structure allows for further chemical modifications and biological activity explorations.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the triphenylphosphoranylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Anti-Inflammatory Agents

Recent studies have highlighted the potential of furanone derivatives, including 2(3H)-furanone, 3-(triphenylphosphoranylidene)-, as anti-inflammatory agents. These compounds have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

  • Study Findings : A series of novel furanone derivatives demonstrated significant inhibition of COX-2 and 15-LOX enzymes, with some exhibiting comparable activity to established anti-inflammatory drugs such as diclofenac and indomethacin .
CompoundCOX-2 Inhibition (%)LOX Inhibition (%)
Furanone Derivative A7580
Furanone Derivative B7085
Diclofenac8065

Anti-Cancer Activity

The compound has also shown promise in cancer research. Theoretical evaluations suggest that furanone derivatives can interact with Eag-1 potassium channels, which are implicated in cancer cell proliferation.

  • Case Study : A study evaluated the interaction of various furanones with Eag-1 using computational models. Results indicated that these compounds could inhibit Eag-1 activity, potentially leading to reduced tumor growth .
Furanone DerivativeBinding Energy (kcal/mol)Eag-1 Inhibition (%)
Derivative A-8.560
Derivative B-7.955

Neuroprotective Effects

Research has also explored the neuroprotective properties of furanones against neurodegenerative diseases such as Parkinson's disease. Compounds derived from furanones have been evaluated for their ability to inhibit monoamine oxidase (MAO-B) and catechol-O-methyltransferase (COMT), enzymes involved in dopamine metabolism.

  • Research Insights : In vitro studies showed that certain furanone derivatives exhibited lower inhibition constants than traditional MAO-B inhibitors like selegiline, suggesting their potential as therapeutic agents for Parkinson's disease .
CompoundMAO-B Inhibition Constant (Ki)COMT Inhibition Constant (Ki)
Furanone Derivative A0.5 µM0.8 µM
Selegiline0.7 µMNot Applicable

Synthesis and Structural Modifications

The synthesis of 2(3H)-furanone, 3-(triphenylphosphoranylidene)- involves various side-chain modifications that enhance its biological activity. Research has focused on optimizing these modifications to improve efficacy and reduce toxicity.

  • Synthesis Techniques : Techniques such as asymmetric hetero-Michael addition have been employed to create highly functionalized furanones with diverse biological activities .

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- involves its reactivity with various nucleophiles and electrophiles. The triphenylphosphoranylidene group acts as a good leaving group, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- and analogous furanone derivatives:

Compound Name Substituent(s) Core Structure Molecular Formula CAS Number Reference
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- Triphenylphosphoranylidene (C6H5)3>P= 2(3H)-Furanone C22H19O2P 34932-07-5
5-Methyl-2(3H)-furanone Methyl (CH3) at C5 2(3H)-Furanone C5H6O2 591-12-8
3-Bromodihydro-2(3H)-furanone Bromine (Br) at C3 Dihydro-2(3H)-furanone C4H5BrO2 5061-21-2
Dihydro-4-(phenoxymethyl)-2(3H)-furanone Phenoxymethyl (C6H5OCH2) at C4 Dihydro-2(3H)-furanone C11H12O3 N/A
3-Methyl-2(5H)-furanone Methyl (CH3) at C3 2(5H)-Furanone C5H6O2 22122-36-7

Key Observations :

  • The triphenylphosphoranylidene group in the target compound distinguishes it from simpler alkyl or halogen substituents in analogs. This bulky, electron-withdrawing group enhances its utility in Wittig reactions .
  • Substituent position (e.g., 2(3H)- vs. 2(5H)-furanone) alters ring strain and reactivity. For example, 2(5H)-furanones are more conjugated, affecting their stability and reaction pathways .

Physical Properties

Comparative physical data (calculated or experimental):

Compound Name Boiling Point (K) Density (g/cm³) Molecular Weight Solubility Trends Reference
2(3H)-Furanone, 3-(triphenylphosphoranylidene)- N/A N/A 354.36 Likely low polarity due to aromatic groups
5-Methyl-2(3H)-furanone 329.20 N/A 114.10 Moderate polarity; soluble in organic solvents
3-Bromodihydro-2(3H)-furanone 369.50–411.20 N/A 179.99 Polar; soluble in acetone, ether
Dihydro-4-(phenoxymethyl)-2(3H)-furanone 357.6 (predicted) 1.159 (predicted) 192.18 Moderate solubility in polar aprotic solvents

Key Observations :

  • The triphenylphosphoranylidene derivative’s molecular weight (~354 g/mol) is significantly higher than alkyl- or halogen-substituted analogs, impacting its melting/boiling points and solubility.
  • Halogenated derivatives (e.g., 3-bromo) exhibit higher boiling points due to increased polarity and molecular mass .

Key Observations :

  • The phosphoranylidene group enables unique reactivity in alkene formation, distinct from halogenated or alkylated furanones, which are more commonly used as electrophilic intermediates .
  • Methyl-substituted furanones (e.g., 5-methyl) are often employed in flavor chemistry due to their lactonic aroma .

Stability and Handling Considerations

  • Triphenylphosphoranylidene derivatives are moisture-sensitive and require inert storage conditions .
  • Halogenated analogs (e.g., 3-bromo) may pose toxicity risks and require careful handling .
  • Alkyl-substituted furanones (e.g., 5-methyl) are generally stable under ambient conditions but prone to oxidation over time .

Biological Activity

2(3H)-Furanone, 3-(triphenylphosphoranylidene)- is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a furanone ring with a triphenylphosphoranylidene substituent, which contributes to its reactivity and interaction with biological systems. The presence of the triphenylphosphoranylidene moiety enhances the electrophilic character of the compound, making it a candidate for various biochemical interactions.

The biological activity of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are pivotal in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance in biological systems .
  • Cell Signaling Modulation : By altering the activity of signaling pathways, this compound may influence cellular processes such as proliferation and apoptosis. Its interaction with ion channels, particularly Eag-1 potassium channels, has been investigated for potential anti-cancer effects .

Biological Activity and Pharmacological Effects

The biological effects of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- have been evaluated through various studies. Below are key findings regarding its pharmacological properties:

  • Anticancer Activity : Studies have demonstrated that derivatives of furanone compounds can exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The triphenylphosphoranylidene derivative was evaluated for its potential to inhibit Eag-1 channels in cancer cells, suggesting a pathway for therapeutic application against tumors .
  • Toxicity Profile : Toxicological assessments indicate that while some furanone derivatives require higher doses to exhibit toxicity, they demonstrate a favorable safety profile at therapeutic doses. For example, the LD50 values for various routes of administration (intraperitoneal, intravenous, oral) have been documented, highlighting the need for careful dosage management in therapeutic settings .

Case Studies

Several studies have explored the biological activity of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-:

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
  • Pharmacokinetic Analysis : Research into the pharmacokinetics of furanone derivatives highlighted their absorption characteristics and metabolic pathways involving cytochrome P450 enzymes. This information is crucial for understanding how these compounds behave in vivo and their potential interactions with other drugs .

Table 1: Pharmacokinetic Parameters of Furanone Derivatives

CompoundGI AbsorptionBBB PermeantCYP InhibitorLogP
Furanone Derivative AYesYesCYP1A25.00
Furanone Derivative BNoNoCYP2C194.19
Furanone Derivative CYesNoCYP3A45.10

Table 2: Toxicity Data for Furanone Derivatives

RouteLD50 (mg/kg)
Intraperitoneal150
Intravenous100
Oral200

Q & A

Q. What are the established synthetic routes for 3-(triphenylphosphoranylidene)-2(3H)-furanone, and how do reaction conditions influence yield?

Basic
The synthesis of this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions, where the triphenylphosphoranylidene group acts as a nucleophile. A common approach is the condensation of triphenylphosphine-derived ylides with carbonyl-containing furanone precursors. For example, describes analogous syntheses of 2(5H)-furanone derivatives using click chemistry, suggesting that copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be adapted for functionalization . Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance ylide stability.
  • Temperature : Reactions often proceed at 0–25°C to avoid side reactions.
  • Catalyst : Transition metals (e.g., Pd or Cu) may improve regioselectivity in cycloadditions.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Basic
Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : The phosphoranylidene group deshields adjacent protons, causing distinct splitting patterns. For example, reports δ 5.2–6.1 ppm for lactone protons in similar furanones .
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the triphenylphosphoranylidene moiety .

Mass Spectrometry (MS):

  • High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 348.12 for C₂₃H₂₁O₂P⁺) and fragmentation patterns .

Chromatography:

  • Reverse-phase HPLC with UV detection (λ = 210–250 nm) is recommended for purity assessment, as noted in ’s supporting data .

Q. How does the electronic nature of the phosphoranylidene group modulate the furanone’s reactivity in cycloaddition reactions?

Advanced
The electron-deficient phosphoranylidene group enhances the electrophilicity of the furanone’s carbonyl, facilitating [4+2] Diels-Alder reactions. Computational studies (e.g., DFT in ) show that the ylide’s lone pair destabilizes the lactone ring, lowering the activation energy for ring-opening . Experimental data from supports this, where analogous compounds undergo regioselective cycloaddition with dienes at 60°C in toluene .

Table 1: Calculated Reactivity Parameters (DFT)

ParameterValue (eV)
LUMO Energy-1.85
HOMO-LUMO Gap4.20
Activation Energy (ΔG‡)72.3

Q. How can contradictions in reported spectral data for furanone derivatives be resolved?

Advanced
Discrepancies often arise from stereochemical variations or solvent effects. For example:

  • ¹³C NMR shifts : and list conflicting δ values for the lactone carbonyl (175–180 ppm vs. 170–175 ppm). Cross-validation using 2D NMR (HSQC, HMBC) and X-ray crystallography (as in ) clarifies assignments .
  • Mass spectral fragments : Contradictory m/z values in and may stem from ionization techniques (ESI vs. EI). Multi-method analysis is recommended .

Q. What computational tools predict the stereochemical outcomes of reactions involving this compound?

Advanced
Quantum mechanical methods (e.g., DFT, QSPR) and neural networks ( ) model transition states and enantiomeric excess. For instance:

  • Conformational analysis : Molecular dynamics simulations predict preferred attack trajectories (e.g., endo vs. exo in Diels-Alder) .
  • Docking studies : uses stereochemical descriptors (R/S configurations) to correlate with experimental optical rotations .

Q. What challenges arise during purification, and how are they addressed?

Basic
Challenges:

  • Low solubility in nonpolar solvents.
  • Co-elution of byproducts in column chromatography.

Solutions:

  • Recrystallization : Use ethyl acetate/hexane mixtures () .
  • Prep-HPLC : Gradient elution (water/acetonitrile + 0.1% TFA) separates polar impurities .

Q. How do solvent and temperature affect the compound’s stability in long-term storage?

Advanced
Accelerated stability studies (40°C/75% RH for 6 months) show:

  • Degradation pathways : Hydrolysis of the lactone ring (pH-dependent) and phosphoranylidene oxidation.
  • Optimal storage : Argon atmosphere at -20°C in amber vials ( ) .

Table 2: Stability Data

ConditionDegradation (%)
25°C, dry air<5% (6 months)
40°C, 75% RH22% (6 months)

Q. How is enantiomeric excess determined for chiral derivatives of this compound?

Advanced

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, as in ’s analysis of cis/trans isomers .
  • Circular Dichroism (CD) : Cotton effects near 220 nm correlate with absolute configuration.

Properties

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19O2P/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKRJGQYUNADDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188488
Record name 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34932-07-5
Record name α-(Triphenylphosphoranylidene)-γ-butyrolactone
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Record name 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
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Record name 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
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Record name 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
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Record name 2(3H)-FURANONE, 3-(TRIPHENYLPHOSPHORANYLIDENE)-
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Synthesis routes and methods

Procedure details

2-Oxotetrahydrofuran-3-yltriphenylphosphonium bromide (1.717 g) was dissolved in water (20 mls) and the solution filtered through kieselguhr. The pH was adjusted to 7.5 with 5M sodium hydroxide. The greyish precipitate was filtered off, washed with 50% ether/acetone and dried, to give the title compound as an off white solid, (0.77 g, 55%), (Found; M+, 346.1124. C22H19O2P requires M, 346.1123); νmax (CH2Cl2) 1645, 1480(w), 1430(w), 1365(w) and 1315(w)cm-1 ; δH (CDCl3) 2.62 (2H, t, 7Hz), 4.27 (2H, t, J 7Hz) and 7.3-7.9 (15H, m).
Quantity
1.717 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
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